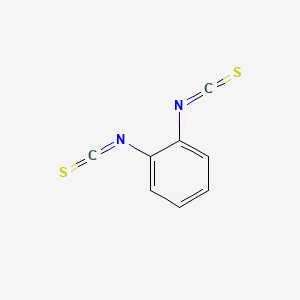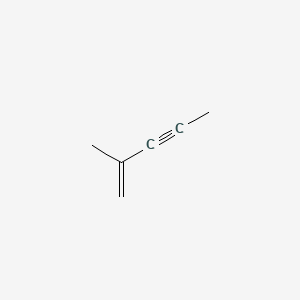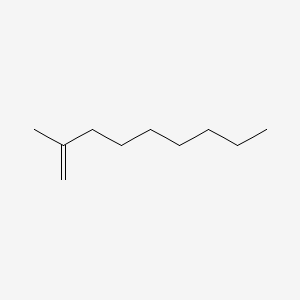
1,2-Phenylene diisothiocyanate
Übersicht
Beschreibung
1,2-Phenylene diisothiocyanate is a useful research compound. Its molecular formula is C8H4N2S2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reactivity and Applications in Chemistry PDITC has been studied for its reactivity and potential applications in synthetic chemistry. For instance, reactions of α-thioxothioamides with diisothiocyanates have explored the preparation of monocycloadducts from phenylene-1,2-diisothiocyanate, contributing to the understanding of heterodienophile and dipolarophile behavior in the presence of α-thioxothioamides or mesoionic thiazoles (Morel & Marchand, 2001). Such reactions underline the potential of PDITC in synthesizing novel heterocyclic compounds, which could have implications for developing new materials or pharmaceuticals.
Material Science and Nanotechnology In material science, PDITC has found applications in the modification and functionalization of surfaces. A study on the adsorption of 1,4-phenylene diisothiocyanate onto graphene oxide sheets functionalized with polydiphenylamine highlights its role in enhancing Raman scattering and photoluminescence, indicating potential for PDITC in the development of advanced materials for electronics and photonic devices (Baibarac et al., 2019).
Biological Applications PDITC has also been utilized in the field of bioconjugation. A notable application is in the functionalization of luminescent aminated particles for bioconjugation, facilitating the labeling of proteins with luminescent nanoparticles. This approach does not require activation or chemical pre- or post-treatment, making PDITC a valuable tool for bioconjugation and the development of bioimaging and therapeutic agents (Faure et al., 2008).
Enzyme Immobilization and Catalytic Activity In another study, PDITC was used as a coupling agent for enzyme immobilization on silanized surfaces. This research provides insights into the effects of cross-linkers on the catalytic activity and stability of immobilized enzymes, offering a pathway to enhance the performance of enzyme-based sensors and catalytic systems (Aissaoui et al., 2014).
Safety and Hazards
1,2-Phenylene diisothiocyanate is harmful in contact with skin, if inhaled, and if swallowed . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended . If swallowed, it is advised to call a poison center or doctor/physician if one feels unwell .
Wirkmechanismus
Mode of Action
It is known that isothiocyanates, a group of compounds to which 1,2-phenylene diisothiocyanate belongs, are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Biochemische Analyse
Biochemical Properties
1,2-Phenylene diisothiocyanate plays a significant role in biochemical reactions due to its ability to form covalent bonds with nucleophiles such as amines and thiols. This property makes it useful for labeling and cross-linking proteins and other biomolecules. It interacts with enzymes, proteins, and other biomolecules by forming stable thiourea linkages. For example, it has been used in the synthesis of hydroxamate-containing chelators for labeling antibodies .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of certain enzymes, leading to changes in cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic groups on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target molecule. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as inhibiting tumor growth. At high doses, it can be toxic and cause adverse effects. Studies have shown that there is a threshold dose above which the compound becomes harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its ability to form covalent bonds with biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its effects. For example, it may localize to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting signals .
Eigenschaften
IUPAC Name |
1,2-diisothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFLVLIPBDQGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221320 | |
| Record name | 1,2-Phenylene diisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71105-17-4 | |
| Record name | 1,2-Phenylene diisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071105174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Phenylene diisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71105-17-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















